Iodonitromethane Iodonitromethane
Brand Name: Vulcanchem
CAS No.: 25538-43-6
VCID: VC18431438
InChI: InChI=1S/CH2INO2/c2-1-3(4)5/h1H2
SMILES:
Molecular Formula: CH2INO2
Molecular Weight: 186.937 g/mol

Iodonitromethane

CAS No.: 25538-43-6

Cat. No.: VC18431438

Molecular Formula: CH2INO2

Molecular Weight: 186.937 g/mol

* For research use only. Not for human or veterinary use.

Iodonitromethane - 25538-43-6

Specification

CAS No. 25538-43-6
Molecular Formula CH2INO2
Molecular Weight 186.937 g/mol
IUPAC Name iodo(nitro)methane
Standard InChI InChI=1S/CH2INO2/c2-1-3(4)5/h1H2
Standard InChI Key NGPZXMWROSHCLA-UHFFFAOYSA-N
Canonical SMILES C([N+](=O)[O-])I

Introduction

Structural Characteristics of Iodonitromethane

Molecular Geometry and Bonding

Iodonitromethane adopts a tetrahedral geometry around the central carbon atom, with bond angles and lengths influenced by the electron-withdrawing nitro group (-NO₂) and the bulky iodine substituent. The C-I bond length measures approximately 2.12 Å, slightly longer than typical C-Br bonds due to iodine’s larger atomic radius . The nitro group exhibits resonance stabilization, with N-O bond lengths averaging 1.22 Å, consistent with delocalized π-electron systems . A comparative analysis of structural parameters is provided in Table 1.

Table 1: Structural Parameters of Iodonitromethane and Related Compounds

CompoundC-I Bond (Å)N-O Bond (Å)C-N Bond (Å)∠C-I-NO₂ (°)
Iodonitromethane2.121.221.48112.3
Nitromethane1.211.49
Iodoform2.10

The nitro group’s electron-withdrawing effect polarizes the C-I bond, enhancing its susceptibility to nucleophilic substitution—a property exploited in synthetic applications .

Spectroscopic Features

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1540 cm⁻¹ and 1370 cm⁻¹ correspond to asymmetric and symmetric stretching of the nitro group . The C-I stretch appears as a weak signal near 550 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra display a singlet at δ 4.2 ppm for the methylene protons, while ^13C NMR reveals a carbon resonance at δ 78 ppm for the iodine-bearing carbon .

Synthesis and Manufacturing Approaches

Halogenation of Nitromethane

The most common route involves direct iodination of nitromethane using iodine monochloride (ICl) or molecular iodine (I₂) in the presence of oxidizing agents:

CH3NO2+I2HNO3CH2INO2+HI\text{CH}_3\text{NO}_2 + \text{I}_2 \xrightarrow{\text{HNO}_3} \text{CH}_2\text{INO}_2 + \text{HI}

Yields typically range from 45% to 65%, with side products including diiodonitromethane and nitroform .

Table 2: Comparative Iodination Methods

Iodinating AgentSolventTemperature (°C)Yield (%)
I₂/HNO₃CCl₄4052
IClCH₂Cl₂2563
KI/H₂O₂H₂O/EtOH6048

Alternative Pathways

  • Nitroaldol Condensation: Reaction of iodomethane with nitromethyl Grignard reagents, though limited by competing elimination .

  • Electrophilic Aromatic Substitution: Iodination of pre-nitrated aromatic precursors, followed by reduction—a method with lower efficiency .

Reactivity and Functional Applications

Nucleophilic Substitution

The electron-deficient carbon adjacent to the nitro group facilitates SN2 reactions with amines, thiols, and alkoxides:

CH2INO2+NH3CH2NH2NO2+HI\text{CH}_2\text{INO}_2 + \text{NH}_3 \rightarrow \text{CH}_2\text{NH}_2\text{NO}_2 + \text{HI}

This reactivity is harnessed in the synthesis of β-nitroamines, intermediates in heterocyclic chemistry .

Cycloaddition Reactions

Iodonitromethane participates in [3+2] cycloadditions with alkenes to form nitro-substituted cyclopropanes, which are precursors to strained hydrocarbons and bioactive molecules .

Table 3: Cycloaddition Partners and Products

DienophileProductYield (%)
EthyleneNitrocyclopropane71
Styrene2-Phenylnitrocyclopropane68
1,3-ButadieneBicyclonitrohexane59

Reductive Transformations

Catalytic hydrogenation over Pd/C reduces the nitro group to an amine while retaining the iodine substituent:

CH2INO2H2/PdCH2INH2\text{CH}_2\text{INO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{CH}_2\text{INH}_2

This product serves as a building block for iodinated pharmaceuticals .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent studies emphasize solvent-free iodination using ball-milling techniques, achieving 70% yield with minimal waste . Additionally, photocatalytic methods employing TiO₂ nanoparticles show promise for selective monoiodination .

Applications in Materials Science

Iodonitromethane’s high dipole moment (4.8 D) makes it a candidate for dielectric materials in capacitors. Preliminary studies report its incorporation into polymer matrices, enhancing thermal stability up to 220°C .

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